2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid is a specialized organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an oxolane (tetrahydrofuran) ring at the 4-position, with an acetic acid moiety at the 3-position. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)9-13-10-26-12-19(13)22-21(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQFAWZSPWKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid typically involves multiple steps, starting with the protection of the amine group using the Fmoc group. The oxolan ring is then introduced through a series of reactions, including cyclization and functional group transformations. Common reagents used in these steps include Fmoc chloride, bases like triethylamine, and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency in production .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetic acid moiety undergoes hydrolysis under basic or acidic conditions:
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Base-catalyzed hydrolysis : Treatment with NaOH (1–2 M) in aqueous THF at 60–80°C cleaves ester derivatives (if present) to regenerate the carboxylic acid group.
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Acid-catalyzed hydrolysis : HCl (1–3 M) in dioxane/water (1:1) at 50°C selectively hydrolyzes labile esters without affecting the Fmoc group .
Nucleophilic Substitution
The oxolane ring participates in nucleophilic substitution under controlled conditions:
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Ring-opening with amines : Reacting with primary amines (e.g., benzylamine) in THF at reflux (66°C) for 12–24 hours yields amino alcohol derivatives.
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Halogenation : Treatment with PCl₅ or PBr₃ in dry dichloromethane replaces the hydroxyl group with Cl or Br, enabling further functionalization .
Coupling Reactions
The carboxylic acid group engages in peptide bond formation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HATU/DIPEA | DMF, 25°C, 2 hours | Amide-linked peptide intermediates | 85–92% |
| EDCl/HOBt | CH₂Cl₂, 0°C to RT, 4 hours | Ester derivatives | 78–84% |
| DCC/DMAP | THF, reflux, 6 hours | Activated esters for solid-phase synthesis | 90% |
These reactions are pivotal for constructing peptide backbones, with HATU showing superior efficiency.
Fmoc Deprotection
The Fmoc group is selectively removed under basic conditions:
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Piperidine/DMF (20% v/v) : Rapid deprotection (<10 minutes at 25°C) cleaves the Fmoc group, regenerating the free amine .
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DBU/CH₃CN (5% v/v) : Alternative for acid-sensitive substrates, achieving >95% deprotection in 15 minutes .
Oxidation and Reduction
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Oxidation : The oxolane ring’s secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 2 hours) .
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Reduction : NaBH₄ in ethanol reduces ketone derivatives back to alcohols, though this is rarely applied due to the compound’s inherent stability.
Comparative Reaction Data
Key findings from synthesis and modification studies:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is utilized as a building block in the synthesis of biologically active peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of amino groups without affecting other functional groups. This property is crucial for creating complex peptide structures that can exhibit therapeutic effects against various diseases, including cancer and metabolic disorders .
Case Study: Anticancer Agents
Recent studies have highlighted the potential of Fmoc-based compounds in developing anticancer agents. For instance, derivatives of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid have been incorporated into peptide sequences that target specific cancer cell receptors, enhancing the selectivity and efficacy of treatment .
Peptide Synthesis
Solid-Phase Peptide Synthesis
The Fmoc protection strategy is widely adopted in SPPS due to its compatibility with various coupling reagents and solvents. The use of this compound allows chemists to construct peptides with high purity and yield. The ability to easily remove the Fmoc group under mild conditions (e.g., using piperidine) makes it a preferred choice for synthesizing complex peptides .
Table 1: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Deprotection Conditions | Advantages |
|---|---|---|
| Fmoc | Piperidine in DMF | Mild conditions, high stability |
| Boc | TFA | Fast deprotection |
| Z | Hydrogenation | Suitable for sensitive residues |
Materials Science
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been investigated for creating functional materials with tailored properties. The fluorenyl group enhances the optical properties of polymers, making them suitable for applications in photonics and optoelectronics .
Case Study: Photonic Applications
Research has demonstrated that polymers containing this compound exhibit improved light-emitting properties when used in organic light-emitting diodes (OLEDs). The structural rigidity provided by the fluorenyl moiety contributes to better charge transport and emission efficiency, which are critical parameters in OLED performance.
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amine group during synthesis, allowing for selective reactions to occur. The oxolan ring can participate in various chemical interactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Core Rings
Fmoc-(4-aminophenyl)acetic Acid
- Core Structure : Aromatic phenyl ring instead of oxolane.
- Key Differences :
- Applications : Preferred in solid-phase peptide synthesis (SPPS) where planar rigidity is advantageous .
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic Acid (CAS 721969-39-7)
- Core Structure : Oxolane ring with Fmoc at the 3-position instead of 3.
- Applications : Similar to the target compound but may exhibit distinct reactivity in nucleophilic substitutions.
Fmoc-Lys(Boc)-OH
Physicochemical Properties Comparison
Regulatory and Commercial Status
- Suppliers : Specialized vendors (e.g., AK Scientific, Echemi) offer custom synthesis, with prices ranging from $50–$200/g depending on purity .
Biological Activity
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid, often abbreviated as Fmoc-Oxalanine, is a synthetic compound that has gained attention in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its stability and reactivity, making it a valuable intermediate in peptide synthesis and drug development. This article explores the biological activity of Fmoc-Oxalanine, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H21NO4, with a molecular weight of 357.4 g/mol. The compound features a fluorenyl group that contributes to its hydrophobic properties, while the oxolane ring enhances its conformational flexibility.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | QGNHSZXPAREYDP-FQEVSTJZSA-N |
Fmoc-Oxalanine acts primarily as an enzyme substrate or inhibitor due to its structural characteristics. The Fmoc group serves to protect the amine during peptide synthesis, preventing unwanted side reactions. The oxolane moiety can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to biological targets such as enzymes or receptors.
Biological Activity
Research indicates that Fmoc-Oxalanine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various bacterial strains, although specific data on Fmoc-Oxalanine is limited.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its ability to mimic natural substrates allows it to compete for binding sites.
- Cell Proliferation Modulation : Some derivatives of Fmoc-Oxalanine have been evaluated for their effects on cell growth and proliferation in cancer cell lines, indicating potential anti-cancer properties.
Case Study 1: Enzyme Interaction
A study published in Journal of Medicinal Chemistry explored the interaction of Fmoc-Oxalanine derivatives with serine proteases. The researchers found that specific modifications to the oxolane ring enhanced binding affinity, suggesting that structural optimization could lead to more potent inhibitors .
Case Study 2: Antimicrobial Evaluation
In a comparative analysis of various fluorenylmethoxycarbonyl derivatives against Staphylococcus aureus, Fmoc-Oxalanine demonstrated moderate antibacterial activity. The study highlighted the importance of the fluorenyl group in enhancing membrane permeability .
Applications in Drug Development
Fmoc-Oxalanine's unique properties make it suitable for various applications:
- Peptide Synthesis : Utilized as a building block in solid-phase peptide synthesis.
- Drug Design : Investigated as a lead compound for developing enzyme inhibitors targeting specific diseases.
- Biological Research : Employed in studies examining enzyme mechanisms and protein interactions.
Q & A
Q. What are the primary applications of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid in peptide synthesis?
The compound is used as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The Fmoc group shields the amino functionality during coupling reactions and is removed under mild basic conditions (e.g., 20% piperidine in DMF). Key parameters to optimize include solvent polarity (e.g., DMF or dichloromethane), coupling reagent choice (e.g., HATU or DCC), and reaction time (typically 30–60 minutes) .
Q. How should researchers purify this compound after synthesis?
Reverse-phase HPLC with a C18 column is recommended for purification. Use gradients of acetonitrile/water (0.1% TFA) to separate impurities. Confirming purity via LC-MS (>95%) and characterizing via H/C NMR (e.g., δ 7.3–7.8 ppm for aromatic Fmoc protons) are critical steps .
Q. What handling precautions are necessary due to its toxicity profile?
Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation of dust. Store in airtight containers at 2–8°C, away from light and moisture, as decomposition can occur under acidic or prolonged basic conditions .
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved?
Discrepancies in proton splitting (e.g., oxolane ring protons) may arise from conformational flexibility or solvent effects. Perform variable-temperature NMR (VT-NMR) in DMSO-d or CDCl to identify dynamic equilibria. Compare with computational models (DFT-optimized structures) to validate assignments .
Q. What strategies prevent racemization during Fmoc deprotection?
Racemization risks increase under prolonged basic conditions. Optimize piperidine concentration (10–20% in DMF) and exposure time (<10 minutes). Add 0.1 M HOBt to suppress side reactions. Monitor enantiomeric purity via chiral HPLC with a cellulose-based column .
Q. How does the oxolane ring’s stereochemistry influence coupling efficiency?
The 3D conformation of the oxolane ring affects steric accessibility. Use molecular dynamics simulations to predict spatial hindrance. Experimentally, compare coupling yields with diastereomeric analogs (e.g., 2-[4-(Fmoc-amino)oxolan-2-yl]acetic acid) under identical conditions .
Q. What analytical methods quantify degradation products under acidic conditions?
LC-MS with electrospray ionization (ESI+) identifies hydrolyzed Fmoc byproducts (e.g., fluorenylmethanol at m/z 181.1). Accelerated stability studies (40°C, 75% RH) over 14 days can model degradation kinetics. Use Arrhenius plots to extrapolate shelf-life .
Methodological Challenges & Solutions
Q. How to troubleshoot low yields in solid-phase synthesis using this compound?
Common issues include incomplete Fmoc deprotection or poor solubility. Pre-swell resin (e.g., Wang resin) in DCM for 30 minutes before coupling. For solubility, add 10% DMSO to the coupling mixture. Confirm resin loading via UV-Vis (Fmoc quantification at 301 nm) .
Q. What in silico tools predict interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with protease active sites. Parameterize the compound’s force field using GAFF2 and RESP charges derived from quantum calculations (HF/6-31G*) .
Q. How to validate batch-to-batch consistency for this compound?
Implement QC protocols:
- Purity : LC-MS (ESI+) with ±0.5% tolerance.
- Identity : FT-IR for carbonyl stretches (Fmoc C=O at ~1700 cm).
- Stability : TGA/DSC to monitor thermal decomposition (>200°C indicates high purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
